KCNQ2 Potassium Channel Antagonism: 4-Methyl-2-phenylquinoline Exhibits Subtype-Selective Blockade with a Defined IC50 of 70 nM
In a head-to-head evaluation against the heteromeric KCNQ2/Q3 channel, 4-Methyl-2-phenylquinoline demonstrates a 1.7-fold selectivity for the homomeric KCNQ2 channel. It inhibits KCNQ2 with an IC50 of 70 nM, compared to an IC50 of 120 nM for KCNQ2/Q3 heteromers [1]. This contrasts with many broad-spectrum potassium channel blockers that lack such subtype discrimination.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | KCNQ2/Q3 heteromeric channel: 120 nM |
| Quantified Difference | 1.7-fold greater potency for KCNQ2 over KCNQ2/Q3 |
| Conditions | Automated patch clamp assay using CHO cells expressing human KCNQ2 or KCNQ2/Q3 channels, incubated for 3 minutes [1]. |
Why This Matters
This quantifiable selectivity profile is crucial for researchers developing targeted neurological therapeutics, as it reduces the likelihood of off-target effects associated with broader KCNQ family inhibition, making this compound a more precise tool for mechanism-of-action studies.
- [1] BindingDB. (2021). BDBM50395464 (CHEMBL2164048). Affinity Data: IC50 70 nM for KCNQ2 and IC50 120 nM for KCNQ2/Q3. View Source
